molecular formula C17H13ClF3N5OS B2593614 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 880802-46-0

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

カタログ番号: B2593614
CAS番号: 880802-46-0
分子量: 427.83
InChIキー: DCXWFISKHYMWMH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide features a 1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a sulfanyl-acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. This structure combines electron-withdrawing (Cl, CF₃) and hydrophobic substituents, which influence its physicochemical and pharmacological properties. Its synthesis typically involves coupling 1,2,4-triazole-3-thiol derivatives with halogenated acetamides under basic conditions (e.g., K₂CO₃ in acetone) .

特性

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N5OS/c18-12-6-4-10(5-7-12)15-24-25-16(26(15)22)28-9-14(27)23-13-3-1-2-11(8-13)17(19,20)21/h1-8H,9,22H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXWFISKHYMWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its potential as an antimicrobial and anticancer agent, and discusses its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C17H14ClN5OS
Molecular Weight: 373.83 g/mol
IUPAC Name: 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
InChI Key: SUWQBWWQLWXDSB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring: Cyclization reactions using hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of Functional Groups: Nucleophilic substitution reactions to introduce the chlorophenyl and trifluoromethyl groups.
  • Final Coupling Reaction: Often facilitated by palladium catalysts to attach the acetamide moiety.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. In vitro studies indicate that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Activity against Staphylococcus aureus: The compound demonstrated effective inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Activity against Escherichia coli: The MIC was recorded at 64 µg/mL.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It was tested against several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231): Showed a cell viability reduction of approximately 47% at a concentration of 10 µM.
  • Leukemia (CCRF-CEM): Exhibited a significant decrease in cell proliferation with an IC50 value of 2.9 µM.
Cancer Cell LineIC50 (µM)% Cell Viability Reduction at 10 µM
MDA-MB-2315.047
CCRF-CEM2.950

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or receptors associated with cancer cell proliferation and bacterial growth. The triazole ring may interact with cytochrome P450 enzymes, leading to disrupted metabolic pathways in target cells.

Case Studies

  • Case Study on Anticancer Activity:
    A study published in ACS Omega evaluated the cytotoxic effects of various triazole derivatives, including our compound, against multiple cancer lines. The results indicated that compounds with similar structures had enhanced activity due to their ability to inhibit angiogenesis and promote apoptosis in cancer cells .
  • Case Study on Antimicrobial Efficacy:
    Research conducted by Hozien et al. demonstrated that derivatives of triazoles showed potent antibacterial activity against resistant strains like MRSA. The study emphasized the importance of structural modifications in enhancing biological activity .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Ring

The triazole ring’s substitution pattern critically determines biological activity. Key analogs include:

Compound ID R₁ (Position 5) R₂ (Acetamide Substituent) Key Properties/Activity Source
Target Compound 4-chlorophenyl 3-(trifluoromethyl)phenyl High lipophilicity (logP ~3.5)
Analog 1 () 4-chlorophenyl 4-phenoxyphenyl Anti-exudative activity (45% inhibition)
Analog 2 () 3-methylphenyl 2-(trifluoromethyl)phenyl Lower melting point (mp ~180°C)
Analog 3 () 4-chlorophenyl 3-methylphenyl Moderate antibacterial activity
AM31 () 2-hydroxyphenyl 4-nitrophenyl RT inhibition (KI = 12 nM)

Key Observations :

  • Substitution at the 3-position of the phenyl ring (CF₃ in the target) vs. 4-position (phenoxy in Analog 1) alters steric and electronic interactions, impacting activity .

Pharmacological Activity Profiles

Anti-Exudative Activity ():
  • Analog 1 (4-phenoxyphenyl) showed 45% inhibition at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Reverse Transcriptase (RT) Inhibition ():
  • AM31 (KI = 12 nM) outperformed nevirapine (KI = 40 nM) due to its 4-nitrophenyl group’s strong electron-withdrawing effects.
  • The target compound’s 3-CF₃ group could similarly enhance RT binding, but direct comparisons require further study .
Antibacterial Activity ():
  • QSAR models indicate that ΣQ (total charge) and ΔE₁ (HOMO-LUMO gap) correlate with activity. The target’s Cl and CF₃ groups increase ΣQ, predicting strong activity against S. aureus (predicted inhibition >90%) .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 () AM31 ()
Melting Point (°C) ~210–215* 207–208 ~180 238–239
logP 3.5 3.1 2.8 2.9
Solubility (mg/mL) <0.1 (DMSO) 0.15 (DMSO) 0.2 (Ethanol) <0.05 (DMSO)

*Predicted based on structural analogs .

Key Insights :

  • Higher melting points (e.g., AM31 at 238°C) correlate with crystallinity and stability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。